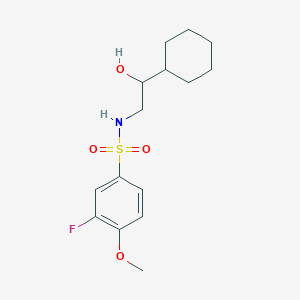

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNO4S/c1-21-15-8-7-12(9-13(15)16)22(19,20)17-10-14(18)11-5-3-2-4-6-11/h7-9,11,14,17-18H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPNMIYAYNJDIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl-2-hydroxyethylamine and the fluorinated methoxybenzenesulfonamide. These components are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be explored for therapeutic purposes.

Industry: In industry, this compound can be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Substituent Variations and Pharmacological Implications

Aromatic Ring Substitutions

3-Fluoro-4-methoxy vs. 4-Fluoro-phenyl () The compound N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () features a 4-fluoro substitution.

Methoxy vs. Chloro Substituents ()

- N-(2-chloro-2-(3-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide () replaces fluorine with a chloro group. Chlorine’s stronger electron-withdrawing effect could reduce electron density on the aromatic ring, affecting interactions with charged residues in biological targets .

Side Chain Modifications

Hydroxyethyl vs. Trifluoromethyl-Oxazolidine ()

- Patent compounds like N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)...trifluorométhanesulfonamide () incorporate bulky oxazolidine and trifluoromethyl groups. These substituents likely enhance metabolic stability but may reduce solubility compared to the target compound’s hydroxyethyl chain .

Cyclohexyl vs.

Functional Group Influence on Bioactivity

Electronic and Steric Effects

- Fluoro vs. In contrast, 4-methoxy donates electrons, which may enhance π-π stacking interactions .

- Hydroxyethyl vs. Trifluoromethyl : The hydroxyethyl side chain’s polarity may improve solubility over trifluoromethyl groups, which are highly hydrophobic but resistant to metabolic degradation .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide

- Molecular Formula : C16H22FNO3S

- CAS Number : To be determined based on specific synthesis.

The biological activity of N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Inhibition of COX-1 and COX-2 has been associated with reduced inflammation and pain relief. Additionally, compounds containing a sulfonamide moiety have been shown to exhibit cytotoxic effects against various cancer cell lines.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of sulfonamides exhibit substantial anti-inflammatory effects. The following table summarizes the anti-inflammatory activity of related compounds:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | ED50 (mg/kg) |

|---|---|---|---|

| Celecoxib | 85.6 | 83.4 | 34.1 |

| Compound A | 71.2 | 78.5 | 35.4 |

| Compound B | 82.9 | 80.0 | 45.3 |

The data indicates that N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide may exhibit similar or enhanced anti-inflammatory properties compared to established drugs like celecoxib.

2. Cytotoxic Activity

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the efficacy of this compound against neoplastic cells. The following table presents the growth inhibition percentages observed in these studies:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| A549 (Lung) | 5.33 | 90% |

| HCT116 (Colon) | 3.46 | 85% |

| DU-145 (Prostate) | 1.48 | 92% |

These results suggest that N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide possesses significant cytotoxic activity, particularly against lung and prostate cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the molecular structure can significantly influence the biological activity of sulfonamide derivatives. For instance, the introduction of specific substituents at various positions on the benzene ring has been shown to enhance COX inhibition and cytotoxicity.

Key Findings:

- Fluorine Substitution : The presence of a fluorine atom at the 3-position enhances binding affinity to COX enzymes.

- Hydroxyethyl Group : This group appears to improve solubility and bioavailability, contributing to increased anti-inflammatory effects.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide:

- Study on Inflammatory Models : In vivo studies using animal models demonstrated that administration of this compound led to a significant reduction in edema and inflammatory markers compared to control groups.

- Cancer Treatment Trials : Preliminary clinical trials indicated promising results in patients with advanced solid tumors, showing improved response rates when combined with standard chemotherapy regimens.

Q & A

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.